Loperamide(1+) -

Loperamide(1+)

Catalog Number: EVT-1556493
CAS Number:
Molecular Formula: C29H34ClN2O2+
Molecular Weight: 478 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Loperamide(1+) is an organic cation obtained by protonation of the tertiary amino function of loperamide. It is an organic cation and an ammonium ion derivative. It is a conjugate acid of a loperamide.
Source and Classification

Loperamide is derived from piperidine, a nitrogen-containing heterocyclic compound. It is classified as a mu-opioid receptor agonist, specifically designed to target receptors in the gastrointestinal tract rather than the central nervous system, minimizing potential for abuse compared to other opioids. The compound is known chemically as 4-(4-chlorophenyl)-4-hydroxypiperidine butyramide.

Synthesis Analysis

Loperamide can be synthesized through several methods, primarily involving the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with various reagents.

Methods and Technical Details

  1. Classic Synthesis: The traditional method involves reacting 4-(4-chlorophenyl)-4-hydroxypiperidine with a suitable salt of dimethyl(tetrahydro-3,3-diphenyl-2-furyliden)ammonium, typically a halide like bromide. This reaction occurs in the presence of bases such as sodium carbonate at temperatures ranging from 40 to 70 °C, preferably around 55 to 65 °C. Glycerol formal is often used as a solvent to enhance yield and reduce reaction time to under three hours .
  2. Alternative Synthesis: A more recent approach utilizes alkylation techniques involving 4-bromo-2,2-diphenylbutyronitrile and subsequent hydrolysis steps . This method has been optimized for efficiency and yield.
Molecular Structure Analysis

Loperamide has a complex molecular structure characterized by its piperidine ring and chlorophenyl group.

Chemical Reactions Analysis

Loperamide undergoes various chemical reactions during its synthesis and degradation.

Reactions and Technical Details

  1. Synthesis Reactions: The primary reaction involves the formation of loperamide from its precursor compounds through nucleophilic substitution mechanisms facilitated by bases that neutralize hydrochloric acid produced during the reaction .
  2. Degradation Pathways: In acidic conditions, loperamide can degrade into various by-products, which can be analyzed using high-performance liquid chromatography (HPLC) methods .
Mechanism of Action

Loperamide exerts its effects primarily through its action on mu-opioid receptors located in the myenteric plexus of the large intestine.

Process and Data

  • Binding Affinity: Loperamide binds to mu-opioid receptors with high affinity, inhibiting acetylcholine release and decreasing peristalsis.
  • Physiological Effects: This results in prolonged transit time for intestinal contents, leading to increased absorption of water and electrolytes, thus alleviating diarrhea symptoms.
Physical and Chemical Properties Analysis

Loperamide possesses distinct physical and chemical properties that influence its formulation and efficacy.

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and chloroform; poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to strong acids or bases.
  • Melting Point: Approximately 200 °C.

These properties are critical for its formulation into various pharmaceutical forms such as tablets or capsules.

Applications

Loperamide is widely used in clinical settings for managing acute diarrhea, particularly in cases caused by infections or irritable bowel syndrome. Its effectiveness in reducing stool frequency makes it a valuable therapeutic agent.

Scientific Uses

In addition to its primary application as an antidiarrheal agent, loperamide is also studied for potential uses in managing conditions related to gastrointestinal motility disorders. Research continues into its analogs for enhanced efficacy or reduced side effects .

Molecular Pharmacology of Loperamide(1+)

Structural Characteristics and μ-Opioid Receptor Affinity

Loperamide(1+)—the protonated, bioactive form of loperamide—features a tertiary amine group that is critical for its electrostatic interaction with the aspartate residue (Asp147) in the orthosteric binding pocket of the μ-opioid receptor (MOR) [1] [8]. Its core structure comprises a 4-(4-chlorophenyl)piperidin-4-ol moiety linked to a 2,2-diphenylbutyramide group, creating a highly lipophilic scaffold (logP ≈ 4.77) that facilitates rapid membrane penetration [1] [7]. This lipophilicity is counterbalanced by P-glycoprotein (P-gp)-mediated efflux, which restricts central nervous system (CNS) access [3].

Radioligand binding assays reveal loperamide(1+) has sub-nanomolar affinity for human MOR (Ki = 0.7–3.2 nM), significantly higher than its affinity for δ-opioid (DOR; Ki > 1,000 nM) or κ-opioid receptors (KOR; Ki = 48 nM) [1] [10]. The chlorine atom at the para-position of the phenyl ring enhances MOR selectivity by forming a halogen bond with receptor subpockets, while the phenylpiperidine group mimics tyrosine in endogenous opioids [5] [8]. Molecular dynamics simulations confirm that loperamide(1+) stabilizes MOR's active conformation through:

  • Salt bridge formation between the protonated amine and Asp147
  • Hydrophobic packing with transmembrane helices 3 and 6
  • Water-mediated hydrogen bonds with His297 [8]

Table 1: Opioid Receptor Binding Affinities of Loperamide(1+)

Receptor TypeKi Value (nM)Experimental SystemSelectivity Ratio (vs. MOR)
μ-Opioid (MOR)0.7–3.2Human brain membranes1.0
κ-Opioid (KOR)48Guinea pig cerebellum~15–68
δ-Opioid (DOR)>1,000Rat forebrain>300

Peripheral vs. Central Opioid Receptor Activation Dynamics

Loperamide(1+) exhibits region-specific pharmacodynamics due to differential tissue penetration. In the gastrointestinal tract, it achieves micromolar concentrations, activating enteric MORs on myenteric plexus neurons and intestinal smooth muscle cells [1] [10]. This suppresses peristalsis through:

  • Gi/o protein-coupled inhibition of voltage-gated Ca²⁺ channels → reduced acetylcholine release
  • Potassium efflux via GIRK channels → hyperpolarization of secretomotor neurons
  • Calmodulin inhibition → enhanced water/electrolyte absorption [1] [5]

Concurrently, P-gp efflux at the blood-brain barrier (BBB) maintains brain-to-plasma ratios at 0.01–0.03, preventing clinically relevant CNS MOR activation at therapeutic doses [3] [9]. Positron emission tomography (PET) with [¹¹C]-loperamide demonstrates that <1% of circulating loperamide(1+) enters the brain parenchyma, explaining its absence of central analgesia or euphoria [9]. However, co-administration with P-gp inhibitors (e.g., quinidine or tariquidar) disrupts this exclusion:

  • Tariquidar (6 mg/kg IV) increases brain uptake of [¹¹C]-loperamide by 370%
  • Quinidine (600 mg oral) induces respiratory depression via central opioid effects [3] [9]

Notably, peripheral selectivity is dose-dependent; supratherapeutic doses (>100 mg/day) saturate P-gp transporters, enabling BBB penetration and MOR-mediated CNS effects [1] [6].

P-Glycoprotein-Mediated Blood-Brain Barrier Exclusion Mechanisms

P-glycoprotein (ABCB1), an ATP-dependent efflux transporter highly expressed in brain capillary endothelial cells, recognizes loperamide(1+) as a high-affinity substrate (Km ≈ 2.1 μM) [3] [9]. Transport kinetics follow saturable Michaelis-Menten behavior:

\text{Efflux Rate} = \frac{V_{\text{max}} \times [\text{Loperamide}]}{K_m + [\text{Loperamide}]}

where Vmax = 18 pmol/min/mg protein and Km = 2.1 μM in human MDR1-transfected cells [9]. The zwitterionic nature of loperamide(1+) facilitates P-gp binding through:

  • Hydrophobic interactions with transmembrane domains 4/6
  • Ionic bonding between the protonated amine and transporter glutamate residues [3]

Table 2: Pharmacokinetic Effects of P-gp Inhibitors on Loperamide(1+) Brain Distribution

InhibitorDose↑ Brain UptakeClinical CNS Effects
Tariquidar6 mg/kg IV370%Not observed
Quinidine600 mg oral130%Respiratory depression
Elacridar1 mg/kg IV350%Opioid intoxication

Metabolism further modulates BBB penetration: N-desmethyl-loperamide (major metabolite) retains P-gp substrate properties but has 3-fold lower efflux efficiency than the parent compound [9]. This metabolite contributes to cardiac hERG blockade during overdose (see Section 1.4) [6].

Ion Channel Modulation (hERG, Na⁺-Gated Cardiac Channels)

Beyond opioid receptors, loperamide(1+) directly inhibits voltage-gated ion channels at supra-physiological concentrations. It exhibits nanomolar potency against hERG potassium channels (IC₅₀ = 40–90 nM), which govern cardiac repolarization [4] [6]. Patch-clamp electrophysiology shows:

  • Voltage-dependent block: Enhanced at depolarized membrane potentials
  • State-specific binding: Higher affinity for open/inactivated states than closed states
  • Positive activation shift: ΔV₀.₅ = -12 mV for channel activation [4]

This inhibition prolongs cardiomyocyte action potential duration (APD₉₀) by 16.4 ± 1.7% (10 nM, p<0.004) and manifests clinically as QTc interval prolongation during overdose [6]. Similarly, loperamide(1+) blocks cardiac Na⁺ channels (Nav1.5) with IC₅₀ ≈ 1.8 μM, causing QRS complex widening and risk of Brugada-like syndromes [1] [4]. The dual ion channel blockade creates a proarrhythmic milieu:

graph LRA[Loperamide1+] --> B(hERG Block)A --> C(Nav1.5 Block)B --> D[IKr Suppression]C --> E[INa Reduction]D --> F[AP Prolongation]E --> G[Conduction Slowing]F & G --> H[Torsades de Pointes]

Table 3: Cardiac Ion Channel Inhibition by Loperamide(1+)

Channel TypeSubunitIC₅₀ ValueEffect on Cardiac Electrophysiology
PotassiumhERG (Kv11.1)40–90 nMAP prolongation ↑ QTc interval
SodiumNav1.51.8 μMConduction slowing ↑ QRS duration
CalciumCav1.2>10 μM*Minimal effect at clinical doses

*Data extrapolated from rodent models [4]

Properties

Product Name

Loperamide(1+)

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide

Molecular Formula

C29H34ClN2O2+

Molecular Weight

478 g/mol

InChI

InChI=1S/C29H33ClN2O2/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32-20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3/p+1

InChI Key

RDOIQAHITMMDAJ-UHFFFAOYSA-O

SMILES

CN(C)C(=O)C(CC[NH+]1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CN(C)C(=O)C(CC[NH+]1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.